3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol is a chemical compound with the molecular formula C24H50O8. It is characterized by the presence of multiple ether and hydroxyl groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol typically involves multi-step organic reactions. One common synthetic route includes the use of polyether intermediates, which are subjected to controlled oxidation and reduction reactions to introduce the hydroxyl groups at the desired positions . Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or other derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol involves its interaction with specific molecular targets. The hydroxyl and ether groups enable it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol can be compared with other polyether diols, such as:
- 3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol
- 8,11,14,17,20,23-Hexaoxatriacontane
- 3,6,9,12,15,18-Hexaoxatriacontane
These compounds share similar structural features but differ in the number and position of ether and hydroxyl groups. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
142048-30-4 |
---|---|
Molekularformel |
C24H50O8 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
2-[2-[2-[12-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]dodecoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H50O8/c25-11-15-29-19-23-31-21-17-27-13-9-7-5-3-1-2-4-6-8-10-14-28-18-22-32-24-20-30-16-12-26/h25-26H,1-24H2 |
InChI-Schlüssel |
AAFHPHIJQUZJIB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCOCCOCCOCCO)CCCCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.